2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
The compound 2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a pyranobenzothiazine derivative characterized by a fused tricyclic core. Its structure includes a 2-bromophenyl substituent at position 4 and a 3-methylbenzyl group at position 6, with a nitrile moiety at position 3 and two sulfone oxygen atoms at position 3. This compound belongs to a class of molecules synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile .
Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBBLXBMUBNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesized compound's characteristics, biological evaluations, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrano-benzothiazine framework with various substituents that contribute to its biological activity. The presence of the bromophenyl and methylbenzyl groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential through various mechanisms:
- Inhibition of Kinases : The compound exhibited significant inhibitory effects against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. In comparative studies, it demonstrated superior efficacy when benchmarked against established inhibitors like Sorafenib .
-
Cell Viability Assays : The cytotoxic effects were assessed using the MTT assay across multiple cancer cell lines including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
Antimicrobial Activity
The compound was also evaluated for antimicrobial properties against various pathogens. Preliminary results indicated moderate to significant inhibition against selected bacterial strains and fungi, suggesting a broader spectrum of biological activity beyond anticancer effects .
Case Study 1: EGFR Inhibition
A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the substituent groups significantly influenced EGFR inhibition. The specific substitution patterns in the target compound contributed to its enhanced binding affinity and selectivity towards EGFR over other kinases .
Case Study 2: Cytotoxicity Profile
In vitro studies demonstrated that the compound's cytotoxicity was dose-dependent, with lower concentrations exhibiting selective toxicity towards cancer cells while sparing normal cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications .
Research Findings
| Biological Activity | Assessed Parameter | Result |
|---|---|---|
| Kinase Inhibition | IC50 against EGFR | 13 nM |
| Cytotoxicity | IC50 against MCF-7 | 20 µM |
| Antimicrobial Efficacy | MIC against E. coli | 16 µg/mL |
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations:
Halogen Position Matters: The target compound’s 2-bromophenyl group contrasts with 3-bromophenyl (e.g., compound in and ).
Benzyl vs. Methyl Substituents: The 3-methylbenzyl group at position 6 likely enhances lipophilicity compared to smaller methyl groups (e.g., ) or polar hydroxymethyl moieties (e.g., ), influencing solubility and membrane permeability.
Sulfone vs. Pyrazole/Pyran Cores: The sulfone group in the target compound and its analogues (e.g., ) may enhance hydrogen-bonding interactions compared to pyrazole-based derivatives (e.g., ), affecting binding to biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
